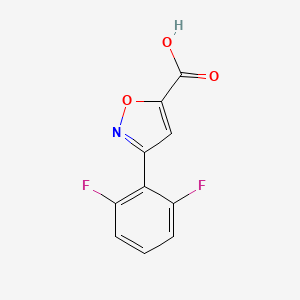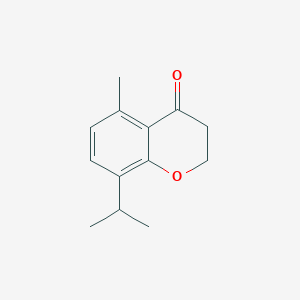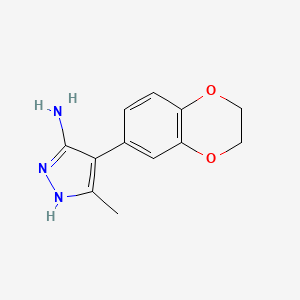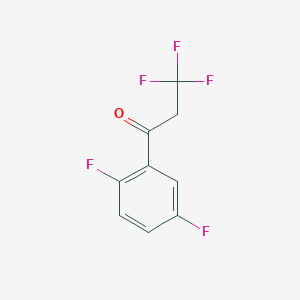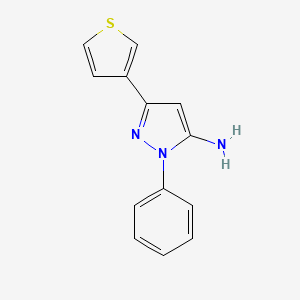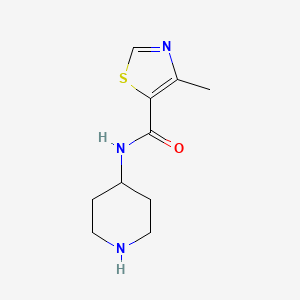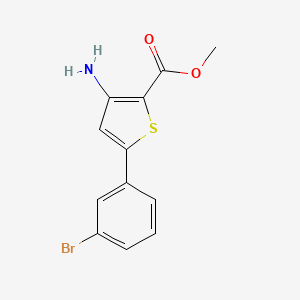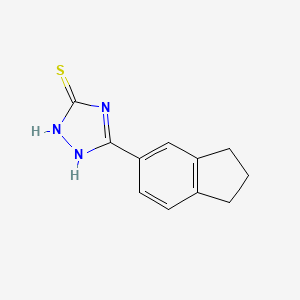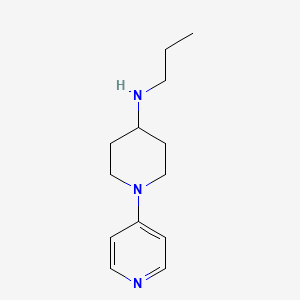![molecular formula C14H15F3N2O B1420070 ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine CAS No. 1177331-19-9](/img/structure/B1420070.png)
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
Übersicht
Beschreibung
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine is a chemical compound with the molecular formula C14H15F3N2O . It has a molecular weight of 284.28 g/mol . The compound is also known as [2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]methanamine.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formulaC14H15F3N2O. This indicates that the molecule contains 14 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and more could be used . Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.28 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Ligands and Complexes
- Synthesis of Polydentate Tweezers Ligands: A study by Boev and Ustynyuk (2007) discusses the synthesis of tweezers amido-amine ligands containing pyrrole fragments. These compounds were characterized by NMR and mass spectra (Boev & Ustynyuk, 2007).
- Copper(I) Complexes with Iminopyridine Ligands: Dehghanpour et al. (2007) synthesized new ligands, including (2,5-dimethyl-phenyl)-pyridin-2-ylmethylene-amine, and their corresponding copper(I) complexes. These complexes exhibited quasireversible redox behavior and were characterized using NMR, IR, and UV-Vis spectroscopy (Dehghanpour et al., 2007).
Fluorescent Probes and Sensors
- Fluorescent Probes for Carbon Dioxide: Wang et al. (2015) developed fluorescent probes based on the 1,2,5-triphenylpyrrole core, including compounds similar to the queried chemical. These probes exhibited aggregation-enhanced emission features and were used for real-time monitoring of low carbon dioxide levels (Wang et al., 2015).
Antimicrobial Agents
- Synthesis of Antimicrobial Agents: Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The activity was attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Synthesis of Heterocyclic Compounds
- New Heterocyclic Compounds: Rádl et al. (2009) described the synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of licofelone, an anti-inflammatory drug. This method provides a novel approach to synthesize unstable pyrrole derivatives (Rádl et al., 2009).
Electroactive Materials
- Electroactive Frameworks: Hua et al. (2016) investigated redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand in solution and within a solid-state metal-organic framework. This study revealed insights into electronic delocalization in framework systems (Hua et al., 2016).
Polymer Modification
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels: Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines. This modification increased thermal stability and antimicrobial activity, making these compounds suitable for medical applications (Aly & El-Mohdy, 2015).
Eigenschaften
IUPAC Name |
[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-9-7-11(8-18)10(2)19(9)12-3-5-13(6-4-12)20-14(15,16)17/h3-7H,8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILBOLIOSMKZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



